molecular formula C14H12S B1623730 2,4-Dimethyldibenzothiophene CAS No. 31317-18-7

2,4-Dimethyldibenzothiophene

Cat. No.: B1623730
CAS No.: 31317-18-7
M. Wt: 212.31 g/mol
InChI Key: BNOHAWZYMVMJNG-UHFFFAOYSA-N
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Description

2,4-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 4 positions. This compound is a derivative of dibenzothiophene and is known for its presence in fossil fuels, particularly in crude oil and coal tar .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of 2-bromothiophenol with 2,4-dimethylbenzene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrodesulfurization of petroleum fractions. This process uses catalysts such as molybdenum or tungsten sulfides promoted by nickel or cobalt on alumina supports. The reaction conditions include high temperatures and pressures to facilitate the removal of sulfur atoms from the feedstock .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: One notable reaction is the aerobic oxidative desulfurization, where this compound is oxidized to its corresponding sulfone using molecular oxygen and an Anderson-type catalyst. This reaction occurs under mild conditions and does not require sacrificial agents .

Reduction: Reduction of this compound can be achieved using lithium aluminum hydride, resulting in the cleavage of the sulfur-carbon bonds and the formation of biphenyl derivatives .

Substitution: Aromatic substitution reactions can occur at the positions adjacent to the sulfur atom. For example, lithiation with butyllithium followed by reaction with electrophiles can introduce various substituents at the 4-position .

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, Anderson-type catalyst, mild conditions.

    Reduction: Lithium aluminum hydride, inert atmosphere.

    Substitution: Butyllithium, electrophiles, inert atmosphere.

Major Products:

    Oxidation: Sulfones.

    Reduction: Biphenyl derivatives.

    Substitution: Various substituted dibenzothiophenes.

Scientific Research Applications

2,4-Dimethyldibenzothiophene has several applications in scientific research:

Chemistry: It is used as a model compound in studies of hydrodesulfurization processes, which are crucial for refining petroleum products to meet environmental regulations .

Biology and Medicine: Research on this compound and its derivatives has implications for understanding the metabolism of sulfur-containing compounds in biological systems .

Industry: In the industrial sector, this compound is studied for its role in the formation of sulfur-containing pollutants during the combustion of fossil fuels. Efforts to remove such compounds from fuels are essential for reducing environmental pollution .

Mechanism of Action

The mechanism of action of 2,4-dimethyldibenzothiophene primarily involves its interactions with catalysts during chemical reactions. For instance, during hydrodesulfurization, the compound adsorbs onto the catalyst surface, where it undergoes hydrogenation and subsequent cleavage of sulfur-carbon bonds. The molecular targets include the active sites of the catalyst, which facilitate the breaking and formation of chemical bonds .

Comparison with Similar Compounds

  • Dibenzothiophene
  • 4,6-Dimethyldibenzothiophene
  • 2,8-Dimethyldibenzothiophene
  • Benzothiophene
  • 2-Methylbenzothiophene
  • 5-Methylbenzothiophene

Comparison: 2,4-Dimethyldibenzothiophene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to dibenzothiophene, the presence of methyl groups in this compound increases its steric hindrance, affecting its interactions with catalysts and reagents. This makes it a valuable compound for studying the effects of substituents on the reactivity of dibenzothiophene derivatives .

Properties

IUPAC Name

2,4-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOHAWZYMVMJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424043
Record name 2,4-dimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31317-18-7
Record name 2,4-dimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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